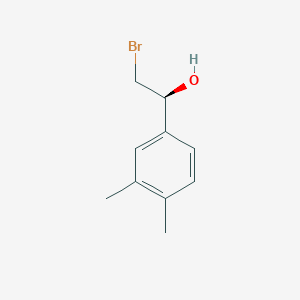
(1S)-2-bromo-1-(3,4-dimethylphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol is an organic compound with a bromine atom, a hydroxyl group, and a dimethylphenyl group attached to an ethan-1-ol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol typically involves the bromination of 1-(3,4-dimethylphenyl)ethan-1-ol. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of (1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
(1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The compound can be reduced to remove the bromine atom or reduce the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of 1-(3,4-dimethylphenyl)ethanol derivatives.
Oxidation: Formation of 1-(3,4-dimethylphenyl)ethanone.
Reduction: Formation of 1-(3,4-dimethylphenyl)ethane.
科学的研究の応用
(1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.
Material Science: Used in the synthesis of polymers and other advanced materials.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
作用機序
The mechanism of action of (1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through an SN2 mechanism. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons.
類似化合物との比較
Similar Compounds
- 2-bromo-1-(3,4-dimethylphenyl)ethanone
- 1-(3,4-dimethylphenyl)ethanol
- 2-chloro-1-(3,4-dimethylphenyl)ethan-1-ol
Uniqueness
(1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both bromine and hydroxyl functional groups. This combination allows for a wide range of chemical transformations and applications in various fields.
特性
分子式 |
C10H13BrO |
|---|---|
分子量 |
229.11 g/mol |
IUPAC名 |
(1S)-2-bromo-1-(3,4-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H13BrO/c1-7-3-4-9(5-8(7)2)10(12)6-11/h3-5,10,12H,6H2,1-2H3/t10-/m1/s1 |
InChIキー |
PHRIPEMLGIZCFK-SNVBAGLBSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)[C@@H](CBr)O)C |
正規SMILES |
CC1=C(C=C(C=C1)C(CBr)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5R,6R)-6-[(1-Methyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol](/img/structure/B13180831.png)

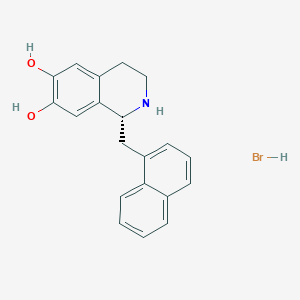
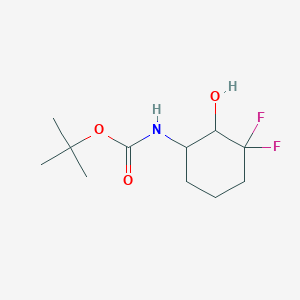
![Methyl 5-methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate](/img/structure/B13180845.png)

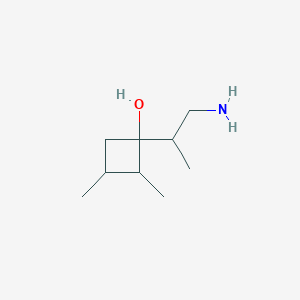

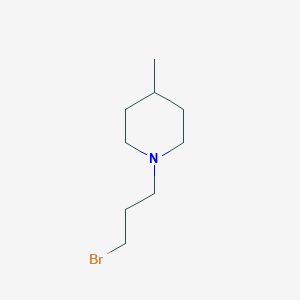

![2-(propan-2-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13180885.png)
![2-[5-(2-Fluorophenyl)furan-2-yl]acetic acid](/img/structure/B13180886.png)
![8-Bromo-1,3,4,5-tetrahydropyrano[4,3-b]indole](/img/structure/B13180891.png)

